1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide
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Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H19N9OS and its molecular weight is 385.45. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .
For example, a series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . These compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . The new compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme .
properties
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N9OS/c1-2-3-4-14-22-23-16(27-14)21-15(26)11-6-24(7-11)12-5-13(19-9-18-12)25-10-17-8-20-25/h5,8-11H,2-4,6-7H2,1H3,(H,21,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUJGZBIYCRUCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N9OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide |
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